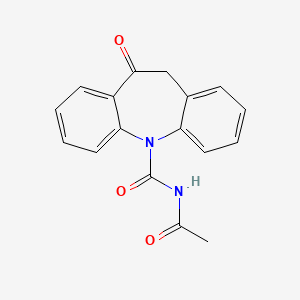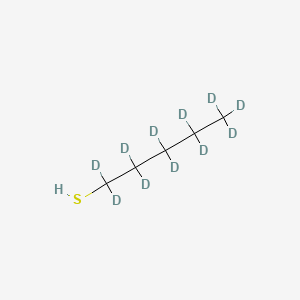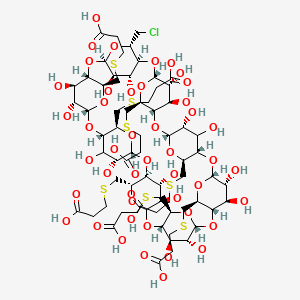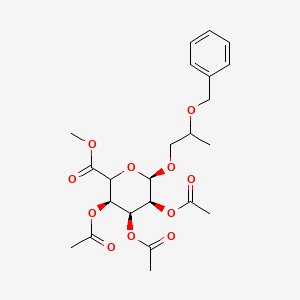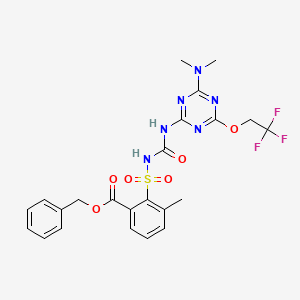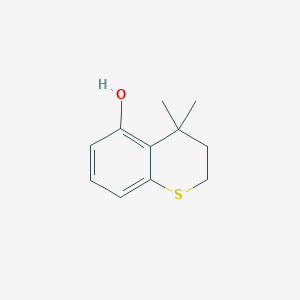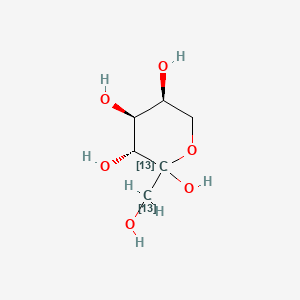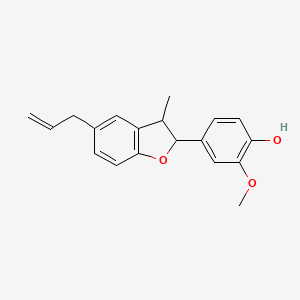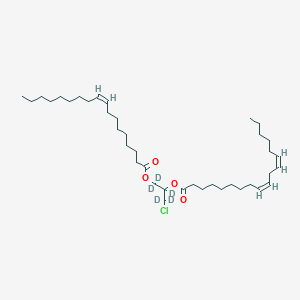![molecular formula C18H22O4 B13843504 (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Enterodiol-d6: is a deuterium-labeled compound with the molecular formula C18H16D6O4 and a molecular weight of 308.4 g/mol . It is a stable isotope-labeled analog of enterodiol, a lignan found in various plants. The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the enterodiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of rac Enterodiol-d6 requires large-scale synthesis techniques. This often involves the use of specialized equipment and facilities to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize rac Enterodiol-d6.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Applications De Recherche Scientifique
rac Enterodiol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease research.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Mécanisme D'action
The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .
Comparaison Avec Des Composés Similaires
Enterodiol: The non-deuterated analog of rac Enterodiol-d6, commonly found in plants.
Enterolactone: Another lignan with similar biological properties.
Secoisolariciresinol: A precursor to enterodiol and enterolactone, also found in plants.
Uniqueness: rac Enterodiol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research applications where precise tracking and analysis are required .
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
Clé InChI |
DWONJCNDULPHLV-UHCIIZHOSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |
SMILES canonique |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


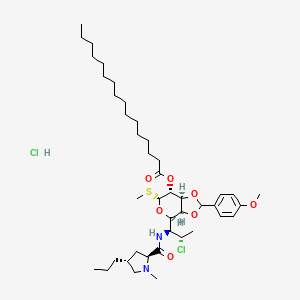
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
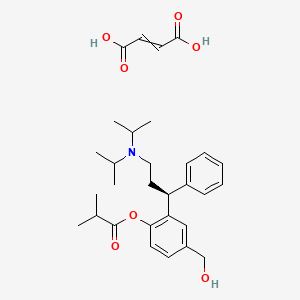
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
